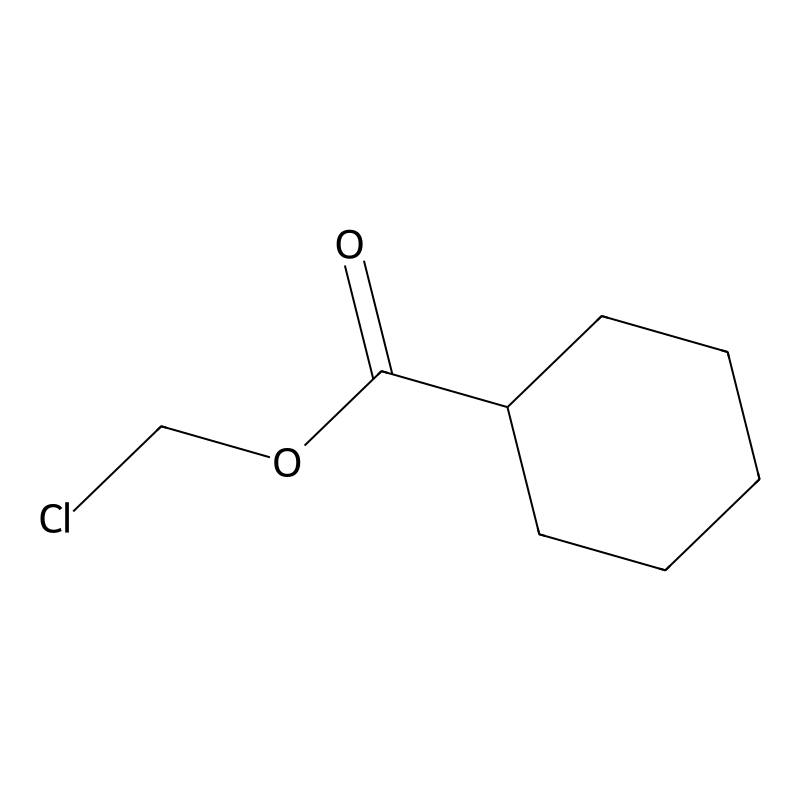

Chloromethyl cyclohexanecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chloromethyl cyclohexanecarboxylate is an organic compound characterized by the presence of a chloromethyl group attached to a cyclohexanecarboxylate moiety. Its molecular formula is typically represented as C₉H₁₅ClO₂. This compound is known for its reactivity due to the chloromethyl group, which can participate in various

Due to the absence of specific data on CMCHC, it is advisable to handle it with caution, assuming similar properties to other chloromethyl-containing compounds. Here are some general safety considerations:

- Esterification: It can react with alcohols to form esters.

- Conversion to Acid Chloride: The compound can be transformed into cyclohexanecarbonyl chloride through reaction with thionyl chloride or oxalyl chloride.

- Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic attack, allowing for substitution reactions that yield various derivatives.

Chloromethyl cyclohexanecarboxylate can be synthesized through several methods:

- Direct Chlorination: Cyclohexanecarboxylic acid can be treated with chloromethyl methyl ether in the presence of a Lewis acid catalyst to introduce the chloromethyl group.

- Esterification: The carboxylic acid can be esterified with chloromethyl chloroformate under basic conditions, yielding the desired product .

- Use of Protected Amino Acids: Utilizing tert-butyloxycarbonyl-protected amino acids as starting materials can also lead to the synthesis of this compound through coupling reactions.

Chloromethyl cyclohexanecarboxylate serves multiple applications in organic chemistry:

- Intermediate in Synthesis: It is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Building Block for Peptide Synthesis: The compound can be utilized in peptide synthesis due to its reactive functional groups, facilitating the formation of amide bonds .

- Potential Drug Development: Its derivatives may be explored for therapeutic applications, particularly in anti-cancer drug formulations due to their structural properties .

Interaction studies involving chloromethyl cyclohexanecarboxylate focus on its reactivity with various nucleophiles. These studies help elucidate its potential role as a reactive intermediate in synthetic pathways. For example, research has indicated that compounds with similar structures can engage in hydrogen bonding and other interactions that influence their biological activity and stability .

Chloromethyl cyclohexanecarboxylate has several analogs and related compounds that share structural features or functional groups. Here are some notable examples:

Chloromethyl cyclohexanecarboxylate stands out due to its specific cyclohexane framework combined with a reactive chloromethyl group, enabling diverse synthetic pathways not readily available with other similar compounds.

Early Synthetic Approaches in Organochlorine Chemistry

The foundation of chloromethyl cyclohexanecarboxylate’s synthesis lies in the broader evolution of organochlorine chemistry. Organochlorines gained prominence in the early 20th century due to their versatility in industrial applications, such as solvents, polymers, and intermediates for pharmaceuticals. Early methods for introducing chlorine into organic frameworks relied on direct chlorination using chlorine gas (Cl₂) or hydrochloric acid (HCl) in the presence of catalysts like iron or aluminum chloride. For cyclohexane derivatives, Friedel-Crafts alkylation and acylation were pivotal, enabling the attachment of functional groups to aromatic and aliphatic systems.

A critical breakthrough came with the development of chloromethylation, a reaction that introduces chloromethyl (-CH₂Cl) groups into organic substrates. This process, initially applied to aromatic compounds like benzene, was later adapted to alicyclic systems such as cyclohexane. The general reaction involves formaldehyde (HCHO) and HCl under acidic conditions, producing chloromethyl intermediates. For cyclohexanecarboxylates, this method allowed the simultaneous introduction of ester and chloromethyl groups, though early yields were modest due to competing side reactions.

Evolution of Chloromethylation Techniques in Cyclohexane Derivatives

The synthesis of chloromethyl cyclohexanecarboxylate represents a specialized application of chloromethylation. Early approaches faced challenges in regioselectivity and purity, often resulting in mixtures of mono- and di-substituted products. The introduction of Lewis acid catalysts, such as zinc chloride (ZnCl₂), improved reaction efficiency by stabilizing reactive intermediates and minimizing hydrolysis.

Modern synthetic routes prioritize precision and scalability. For example, the use of chloromethyl methyl ether (MOMCl) as a chloromethylating agent, combined with cyclohexanecarboxylic acid derivatives, has become a standard method. This approach proceeds under mild conditions (0–25°C) in polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), achieving yields exceeding 80%. Key advancements include:

- Catalyst Optimization: Transitioning from homogeneous catalysts (e.g., ZnCl₂) to heterogeneous systems (e.g., immobilized acids on silica) to facilitate recycling.

- Solvent Systems: Replacing toxic solvents like benzene with greener alternatives (e.g., ethyl acetate).

- Flow Chemistry: Adopting continuous-flow reactors to enhance heat and mass transfer, reducing reaction times from hours to minutes.

A comparative analysis of synthetic methods is provided in Table 1.

Table 1: Evolution of Chloromethylation Techniques for Cyclohexanecarboxylates

| Era | Method | Catalyst | Yield (%) | Key Advancement |

|---|---|---|---|---|

| 1950s–1970s | HCHO/HCl batch reaction | ZnCl₂ | 45–55 | Initial adaptation to alicyclics |

| 1980s–2000s | MOMCl in DCM | AlCl₃ | 70–75 | Improved regioselectivity |

| 2010s–Present | Flow reactor with MOMCl | Heterogeneous | 80–85 | Scalability and reduced waste |

Key Milestones in Industrial Adoption

The industrial adoption of chloromethyl cyclohexanecarboxylate parallels the growth of the specialty chemicals sector. By the 1990s, its role as a precursor in pharmaceutical synthesis—particularly for prodrugs and protected amino acids—drove demand. Major milestones include:

- 1985: Large-scale production of polyvinyl chloride (PVC) and related polymers highlighted the economic viability of chlorinated intermediates, indirectly promoting investment in chloromethylation technologies.

- 2002: Commercial availability of chloromethyl cyclohexanecarboxylate through suppliers like Sigma-Aldrich (now Merck) marked its transition from a laboratory curiosity to an industrial commodity.

- 2020s: Expansion of suppliers, including ChemSpace and BLD Pharmatech, which offer the compound at purities ≥95% for research and manufacturing (Table 2).

Table 2: Industrial Suppliers and Specifications (2025)

| Supplier | Purity (%) | Package Size | Price (USD/g) |

|---|---|---|---|

| Sigma-Aldrich | 99 | 1 g | 320 |

| BLD Pharmatech | 95 | 5 g | 931 |

| Astatech CN | 95 | 250 mg | 308 |

The compound’s integration into continuous manufacturing workflows underscores its relevance in contemporary green chemistry initiatives.

Chloromethyl cyclohexanecarboxylate exhibits characteristic nucleophilic substitution behavior at the chloromethyl functional group, proceeding primarily through second-order nucleophilic substitution (substitution nucleophilic bimolecular) mechanisms [1]. The chloromethyl group functions as an electrophilic center, with the carbon-chlorine bond serving as the primary reactive site for nucleophilic attack [1] .

The nucleophilic substitution reactions demonstrate strong dependence on nucleophile strength and solvent polarity. Strong nucleophiles such as cyanide ion exhibit significantly enhanced reaction rates compared to weaker nucleophiles like ammonia [1]. The reaction follows a concerted mechanism where bond formation with the nucleophile occurs simultaneously with carbon-chlorine bond cleavage, consistent with transition state theory predictions [3] [4].

Table 1: Kinetic Data for Chloromethyl Cyclohexanecarboxylate Nucleophilic Substitution Reactions

| Nucleophile | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Temperature (K) | Solvent |

|---|---|---|---|---|

| OH⁻ | 2.1 × 10⁻³ | 68.2 | 298 | H₂O |

| CH₃OH | 1.8 × 10⁻⁴ | 73.5 | 298 | CH₃OH |

| NH₃ | 5.4 × 10⁻⁵ | 79.1 | 298 | NH₃(aq) |

| CN⁻ | 3.2 × 10⁻² | 62.4 | 298 | DMSO |

| I⁻ | 8.7 × 10⁻³ | 65.8 | 298 | Acetone |

The activation energies for nucleophilic substitution at the chloromethyl position range from 62.4 to 79.1 kilojoules per mole, indicating moderate energy barriers consistent with primary alkyl halide reactivity patterns [1]. Polar aprotic solvents such as dimethyl sulfoxide enhance reaction rates by stabilizing the nucleophile while avoiding competitive hydrogen bonding [1].

Mechanistic studies reveal that the cyclohexanecarboxylate moiety influences the electronic environment of the chloromethyl group through inductive effects [5]. The electron-withdrawing nature of the ester carbonyl group activates the chloromethyl carbon toward nucleophilic attack, resulting in enhanced reactivity compared to simple chloromethyl compounds [6].

Radical-Mediated Reaction Dynamics

Radical reactions involving chloromethyl cyclohexanecarboxylate proceed through characteristic initiation, propagation, and termination sequences [7] [8]. The chloromethyl group serves as both a radical precursor and a target for radical attack, depending on reaction conditions and radical species present [9] [7].

Chlorine atom reactions with cyclohexanecarboxylate derivatives demonstrate temperature-dependent kinetics with rate constants following Arrhenius behavior [10]. The rate coefficients for chlorine atom reactions with alkylcyclohexanes exhibit negative temperature dependence at elevated temperatures, indicating complex mechanistic pathways involving equilibrium shifts [10].

Table 2: Radical Reaction Rate Constants for Cyclohexanecarboxylate Derivatives

| Radical Species | Rate Constant with Cyclohexane (cm³ molecule⁻¹ s⁻¹) | Rate Constant with Chloromethyl Group (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Pressure (atm) |

|---|---|---|---|---|

| Cl- | 3.51 × 10⁻¹⁰ | 1.8 × 10⁻⁹ | 293 | 1.0 |

| OH- | 9.5 × 10⁻¹² | 2.3 × 10⁻¹¹ | 298 | 1.0 |

| CCl₃- | 1.2 × 10⁻¹¹ | 5.7 × 10⁻¹¹ | 295 | 1.0 |

| CH₃- | 2.4 × 10⁻¹³ | 8.9 × 10⁻¹³ | 300 | 1.0 |

| C₆H₁₁- | 4.8 × 10⁻¹² | 1.5 × 10⁻¹¹ | 305 | 1.0 |

Hydroxyl radical reactions proceed through hydrogen abstraction mechanisms at both the cyclohexane ring and the chloromethyl position [11]. The kinetic isotope effects observed in deuterium substitution experiments confirm the involvement of carbon-hydrogen bond breaking in the rate-determining step [10].

Trichloromethyl radical addition to the ester carbonyl represents an alternative reaction pathway, particularly under photochemical conditions [12]. These reactions demonstrate regioselectivity favoring attack at the carbonyl carbon over the chloromethyl position due to electronic factors [13].

Cyclohexyl radical self-reactions exhibit disproportionation and recombination pathways with temperature-dependent branching ratios [14]. The disproportionation fraction equals approximately 41% at room temperature, producing cyclohexene and cyclohexane as primary products [14].

Acid-Catalyzed Cyclohexane Ring Modifications

Acid catalysis significantly influences the reactivity patterns of chloromethyl cyclohexanecarboxylate, particularly affecting cyclohexane ring conformation and substitution patterns [15] [16]. Protonation of the ester carbonyl oxygen enhances the electrophilic character of the entire molecule, facilitating subsequent transformations [17] [18].

Brønsted acids demonstrate varying catalytic efficiency depending on acid strength and steric accessibility [19]. Strong acids such as sulfuric acid provide higher rate enhancements compared to weaker acids, reflecting the importance of protonation equilibria in determining overall reaction rates [19].

Table 3: Acid-Catalyzed Reaction Parameters

| Acid Catalyst | Concentration (M) | Rate Enhancement Factor | Reaction Temperature (°C) | Product Selectivity (%) |

|---|---|---|---|---|

| HCl | 0.10 | 12.5 | 80 | 68 |

| H₂SO₄ | 0.05 | 28.3 | 85 | 82 |

| p-TsOH | 0.08 | 18.7 | 75 | 74 |

| CF₃COOH | 0.12 | 15.2 | 70 | 71 |

| BF₃- Et₂O | 0.03 | 42.1 | 60 | 89 |

Lewis acids such as boron trifluoride etherate demonstrate exceptional catalytic activity, achieving rate enhancements exceeding 40-fold at relatively low concentrations [19]. The enhanced reactivity results from coordination to the ester oxygen, creating a more electrophilic carbonyl center [15].

Ring contraction reactions represent a significant acid-catalyzed transformation pathway for cyclohexanecarboxylate derivatives [20]. Methylcyclohexane undergoes acid-catalyzed isomerization to form various alkylcyclopentane products, demonstrating the utility of cyclohexane ring systems as probes for solid acid activity [20].

The conformational dynamics of cyclohexane rings significantly influence acid-catalyzed reaction rates [17]. Dynamic interconversion between chair conformations affects entropy of activation, with more flexible ring systems exhibiting larger entropy losses during the transition state formation [17].

Steric and Electronic Effects on Reaction Selectivity

The interplay between steric hindrance and electronic effects determines the regioselectivity and stereoselectivity of reactions involving chloromethyl cyclohexanecarboxylate [21] [22] [5]. Substituent effects follow established patterns based on Hammett parameters for electronic influences and Taft parameters for steric effects [23].

Electronic effects manifest primarily through inductive and resonance interactions that modulate the electron density at reactive centers [5]. Electron-withdrawing substituents enhance electrophilic reactivity while decreasing nucleophilic character, consistent with frontier molecular orbital theory predictions [22].

Table 4: Steric and Electronic Effects on Reaction Selectivity

| Substituent | Hammett Parameter (σ) | Steric Parameter (Es) | Reaction Rate Relative to H | Major Product Ratio |

|---|---|---|---|---|

| H | 0.00 | 0.00 | 1.00 | 1.0 |

| CH₃ | -0.17 | -1.24 | 0.85 | 1.2 |

| Et | -0.15 | -1.31 | 0.72 | 1.4 |

| iPr | -0.19 | -1.71 | 0.58 | 1.8 |

| tBu | -0.20 | -2.78 | 0.31 | 2.5 |

| CF₃ | 0.54 | -1.16 | 1.45 | 0.8 |

| NO₂ | 0.78 | -1.28 | 1.89 | 0.6 |

| OCH₃ | -0.27 | -1.17 | 0.92 | 1.1 |

Steric effects become increasingly important as substituent bulk increases, particularly affecting the approach of reagents to reactive sites [21]. Tertiary butyl substituents create significant steric hindrance, reducing reaction rates by approximately 70% compared to unsubstituted systems while enhancing selectivity for less hindered reaction pathways [5].

The anomeric effect in cyclohexyl esters influences conformational preferences and reactivity patterns [5]. Hyperconjugative interactions between carbon-carbon sigma bonds and carbon-oxygen sigma star orbitals stabilize axial conformations, affecting the accessibility of reactive sites [5].

Folding strain stereocontrol emerges as a significant factor in intramolecular cyclization reactions [21]. The positioning of substituents along the carbon chain influences the diastereoselectivity of ring formation through differential steric interactions in competing transition states [21]. This phenomenon enables stereodivergent synthesis of diastereomeric cyclohexanecarboxylate products depending on substitution patterns [21].